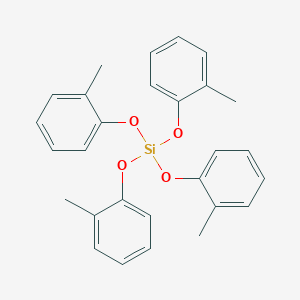

TETRA-O-CRESOL ORTHOSILICATE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tetrakis(2-methylphenyl) silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28O4Si/c1-21-13-5-9-17-25(21)29-33(30-26-18-10-6-14-22(26)2,31-27-19-11-7-15-23(27)3)32-28-20-12-8-16-24(28)4/h5-20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMWZRUDJDOLDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1O[Si](OC2=CC=CC=C2C)(OC3=CC=CC=C3C)OC4=CC=CC=C4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066106 | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16714-40-2 | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16714-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016714402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(2-methylphenyl) orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Tetra-o-cresol Orthosilicate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative physical property data for tetra-o-cresol orthosilicate is limited. This guide provides known qualitative information and leverages data from the closely related compound, tetraethyl orthosilicate (TEOS), for comparative purposes.

Introduction to this compound

This compound is an organosilicon compound belonging to the tetra(aryloxy)silane family. In this molecule, a central silicon atom is bonded to four ortho-cresol groups through oxygen atoms. This structure imparts specific physical and chemical characteristics that distinguish it from the more common tetra(alkoxy)silanes, such as tetraethyl orthosilicate (TEOS). The primary distinction lies in the substitution of aromatic cresol groups for aliphatic ethyl groups, which significantly influences properties like thermal stability.

Qualitative assessments indicate that this compound exhibits high thermal stability and exists as a liquid over a broad temperature range. These characteristics are typical of aryloxy-substituted orthosilicates and suggest potential applications in high-temperature fluids and as a precursor for specialty silicone polymers.

Comparative Physical Properties: this compound vs. Tetraethyl Orthosilicate (TEOS)

Due to the scarcity of specific quantitative data for this compound, the following table presents the well-documented physical properties of tetraethyl orthosilicate (TEOS) for comparison. It is crucial to note that these values are for TEOS and are provided to give researchers a general understanding of the properties of a related orthosilicate.

| Physical Property | Tetraethyl Orthosilicate (TEOS) |

| Molecular Formula | C8H20O4Si[1][2] |

| Molecular Weight | 208.33 g/mol [1][3] |

| Appearance | Colorless liquid[1][2] |

| Odor | Sharp, alcohol-like[1] |

| Density | 0.933 g/mL at 20 °C[1] |

| Melting Point | -77 °C[1] |

| Boiling Point | 168 to 169 °C[1] |

| Solubility in Water | Reacts with water[1] |

| Solubility in Organic Solvents | Soluble in ethanol and 2-propanol[1] |

| Vapor Pressure | 1 mmHg[1] |

| Flash Point | 45 °C[1] |

Experimental Protocols: Synthesis of Tetra(aryloxy)silanes

A general method for the synthesis of tetra(aryloxy)silanes, which can be adapted for this compound, involves the reaction of silicon tetrachloride with the corresponding aryl alcohol (in this case, o-cresol) in the presence of a base to neutralize the hydrogen chloride byproduct.

Objective: To synthesize a tetra(aryloxy)silane from silicon tetrachloride and an aryl alcohol.

Materials:

-

Silicon tetrachloride (SiCl4)

-

o-Cresol

-

Anhydrous toluene (or other inert solvent)

-

Pyridine (or other suitable base)

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk line, round-bottom flasks, dropping funnel, condenser)

-

Heating mantle and magnetic stirrer

-

Distillation apparatus

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a nitrogen inlet, and a thermometer is assembled and dried thoroughly. The system is then flushed with dry nitrogen to create an inert atmosphere.

-

Reagent Preparation: A solution of o-cresol and pyridine in anhydrous toluene is prepared in the dropping funnel. The molar ratio of o-cresol to silicon tetrachloride should be at least 4:1, and the pyridine should be in slight excess relative to the o-cresol to neutralize the HCl produced.

-

Reaction: A solution of silicon tetrachloride in anhydrous toluene is placed in the reaction flask and cooled in an ice bath. The o-cresol/pyridine solution is added dropwise from the dropping funnel with vigorous stirring.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, the mixture is cooled to room temperature. The pyridinium hydrochloride salt precipitate is removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude product can then be purified by vacuum distillation to yield the this compound.

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a tetra(aryloxy)silane.

Caption: General workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of Tetra-o-cresol Orthosilicate from Silicon Tetrachloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetra-o-cresol orthosilicate, also known as tetra-o-tolyl silicate, from silicon tetrachloride and ortho-cresol. This document outlines the reaction mechanism, stoichiometry, and a detailed experimental protocol, including reagent specifications, reaction conditions, and product purification. All quantitative data is summarized for clarity, and key processes are visualized using workflow diagrams.

Introduction

This compound is an organosilicon compound belonging to the family of aryloxy-substituted orthosilicates. These compounds are characterized by four ortho-cresol groups attached to a central silicon atom through oxygen bridges. The synthesis from silicon tetrachloride is a well-established method, proceeding through a vigorous nucleophilic substitution reaction. This guide will detail the necessary steps and parameters for the successful laboratory-scale synthesis of this compound.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from silicon tetrachloride is a phenolysis reaction. The fundamental mechanism involves the nucleophilic attack of the hydroxyl group of o-cresol on the electrophilic silicon atom of silicon tetrachloride. This results in the stepwise displacement of the four chloride atoms, with the concomitant formation of hydrogen chloride (HCl) as a byproduct.

The overall balanced chemical equation for the reaction is:

SiCl₄ + 4 (o-CH₃C₆H₄OH) → Si(O-o-CH₃C₆H₄)₄ + 4 HCl

The stoichiometry of the reaction dictates a 1:4 molar ratio of silicon tetrachloride to o-cresol. To ensure the reaction proceeds to completion and to favor the formation of the fully substituted orthosilicate, it is common practice to use a slight excess of o-cresol.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound, based on established procedures for analogous tetra-aryl silicates.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity | Notes |

| Silicon Tetrachloride | SiCl₄ | 169.90 | ≥ 99% | Highly moisture-sensitive. Handle under anhydrous conditions. |

| o-Cresol | o-CH₃C₆H₄OH | 108.14 | ≥ 99% | Should be anhydrous. |

| Benzene | C₆H₆ | 78.11 | Anhydrous | Reaction solvent. Toluene can be used as an alternative. |

| Nitrogen or Argon Gas | N₂ or Ar | - | High Purity | For maintaining an inert and anhydrous atmosphere. |

Equipment

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser with a gas outlet

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Gas bubbler or a system for HCl scrubbing (e.g., a trap with a dilute NaOH solution)

-

Distillation apparatus for purification

Synthesis Procedure

-

Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a gas bubbler or an HCl trap. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon) before use.

-

Reagent Preparation: In the reaction flask, dissolve the required amount of o-cresol in anhydrous benzene. A typical scale would involve using a 5-10% excess of o-cresol.

-

Reaction Execution:

-

Begin stirring the o-cresol solution and maintain a gentle reflux by heating the flask.

-

Slowly add a solution of silicon tetrachloride in anhydrous benzene from the dropping funnel to the refluxing o-cresol solution over a period of 1-2 hours. The reaction is exothermic and will generate significant amounts of HCl gas. The rate of addition should be controlled to maintain a steady reflux and to manage the evolution of HCl.

-

After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-4 hours to ensure the reaction goes to completion.

-

-

HCl Removal: Throughout the reaction, a steady stream of dry, inert gas can be passed through the reaction mixture to facilitate the removal of the HCl byproduct.

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The reaction mixture is then filtered to remove any solid byproducts.

-

The solvent (benzene) is removed from the filtrate by distillation under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

-

Data Presentation

Reactant and Product Properties

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Silicon Tetrachloride | SiCl₄ | 169.90 | 57.6 | 1.483 |

| o-Cresol | o-CH₃C₆H₄OH | 108.14 | 191 | 1.047 |

| This compound | Si(O-o-CH₃C₆H₄)₄ | 456.60 | > 400 (decomposes) | - |

Typical Reaction Parameters and Yield

| Parameter | Value |

| Molar Ratio (SiCl₄:o-Cresol) | 1 : 4.2 (5% excess o-cresol) |

| Solvent | Anhydrous Benzene or Toluene |

| Reaction Temperature | Reflux temperature of the solvent |

| Reaction Time | 4-6 hours |

| Expected Yield | 70-80% |

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Reaction Pathway

Caption: Stepwise reaction pathway for the formation of this compound.

Safety Considerations

-

Silicon Tetrachloride: is a corrosive and moisture-sensitive liquid that fumes in air. It reacts violently with water to produce hydrochloric acid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

o-Cresol: is toxic and corrosive. Avoid skin contact and inhalation.

-

Benzene: is a flammable and carcinogenic solvent. Handle with extreme care in a fume hood.

-

Hydrogen Chloride: The reaction generates significant amounts of corrosive HCl gas. The experimental setup must include a system to trap or neutralize the evolved gas.

Conclusion

The synthesis of this compound from silicon tetrachloride is a straightforward yet sensitive procedure that requires careful control of reaction conditions, particularly the exclusion of moisture. By following the detailed protocol outlined in this guide, researchers can reliably synthesize this compound for various applications in materials science and drug development. The provided data and visualizations serve as a practical resource for the successful execution of this synthesis.

An In-depth Technical Guide to the Thermal Stability of Tetra-o-cresol Orthosilicate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of tetra-o-cresol orthosilicate. While specific quantitative data for this compound is limited in publicly available literature, this document consolidates the existing qualitative information and draws comparisons with related, well-studied orthosilicates to offer valuable insights for research and development applications.

Introduction to this compound

This compound belongs to the family of tetra(aryloxy)silanes, which are characterized by a central silicon atom bonded to four ortho-cresol groups through oxygen bridges. These aryloxy-substituted orthosilicates are recognized for their notable thermal stability and their existence as liquids over a broad temperature range. This property distinguishes them from many other silicon compounds and makes them suitable for specialized applications where high-temperature performance is critical. The introduction of aryl groups, such as those derived from cresol, can significantly enhance the stability of materials, a crucial factor in the development of advanced technologies.[1]

The fundamental difference between this compound and more common tetraalkyl orthosilicates, like tetraethyl orthosilicate (TEOS), lies in the organic substituent attached to the silicon-oxygen bond. This structural difference is expected to influence the material's physical and chemical properties, including its thermal decomposition profile.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the reaction of a silicon precursor with o-cresol.

2.1. Esterification

A primary method for synthesizing orthosilicates is through esterification. This process involves the reaction of a silicon-containing precursor with a phenol, in this case, 2-methylphenol (o-cresol), to form the corresponding ester.[1]

2.2. Alcoholysis (Phenolysis) of Silicon Tetrachloride

A widely utilized approach is the reaction of silicon tetrachloride (SiCl₄) with o-cresol. This is a vigorous reaction that yields this compound and hydrogen chloride (HCl) gas as a byproduct. The reaction proceeds via a nucleophilic substitution mechanism where the oxygen atom of the cresol attacks the electrophilic silicon atom, leading to the displacement of a chloride ion. This process is repeated until all four chlorine atoms on the silicon have been substituted by cresol groups. A critical aspect of this synthesis is the effective management and removal of the HCl byproduct.[1]

The high reactivity of silicon tetrachloride makes this a favored method for producing orthosilicates.[1]

Thermal Stability Profile

3.1. Comparative Analysis with Tetraethyl Orthosilicate (TEOS)

To provide a quantitative context, it is useful to examine the thermal stability of a related and extensively studied compound, tetraethyl orthosilicate (TEOS). While not a direct substitute, the data for TEOS can offer a baseline for understanding the thermal behavior of orthosilicates.

At elevated temperatures (above 600 °C), TEOS decomposes to form silicon dioxide (SiO₂) and diethyl ether.[2] The decomposition of TEOS has been studied under various conditions, and it is known to form an intermediate species in the gas phase before adsorbing onto a surface and decomposing into SiO₂.[3]

| Compound | Decomposition Temperature | Decomposition Products | Notes |

| Tetraethyl Orthosilicate (TEOS) | > 600 °C[2] | Silicon Dioxide (SiO₂), Diethyl Ether[2] | Decomposition chemistry is complex and can proceed through a three-step model involving a gas-phase intermediate.[3] |

| This compound | Data not available | Expected to be Silicon Dioxide and other organic products | Generally considered to have "excellent thermal stability".[1] |

Experimental Protocols for Thermal Stability Analysis

For researchers aiming to quantify the thermal stability of this compound, the following standard experimental protocols are recommended.

4.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.

-

Methodology:

-

A small, precisely weighed sample of this compound is placed in a TGA crucible.

-

The crucible is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve plots the percentage of mass loss against temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.

-

4.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This can identify phase transitions and decomposition events.

-

Methodology:

-

A small, encapsulated sample of this compound is placed in the DSC instrument alongside an empty reference pan.

-

The sample and reference are subjected to a controlled temperature program.

-

The difference in heat flow between the sample and the reference is measured.

-

Endothermic or exothermic peaks on the resulting DSC thermogram can indicate melting, crystallization, or decomposition.

-

Applications in Drug Development

While specific applications of this compound in drug development are not detailed in the available literature, the broader class of orthosilicates, particularly TEOS, has significant applications in this field. These applications are primarily centered around the use of orthosilicates as precursors for silica-based drug delivery systems.[4]

5.1. Sol-Gel Process for Silica Hydrogels

TEOS is a common precursor in the sol-gel process to create silica hydrogels.[5] This process involves the hydrolysis and condensation of TEOS to form a porous silica network that can encapsulate therapeutic agents.

The hydrolysis of TEOS, often catalyzed by an acid or base, results in the formation of silanol groups (Si-OH) and ethanol. Subsequent condensation reactions between these silanol groups lead to the formation of siloxane bridges (Si-O-Si), which form the backbone of the silica network.

These silica-based hydrogels offer several advantages for drug delivery:

-

Controlled Release: The porous structure of the silica matrix can be tailored to control the release rate of the encapsulated drug.[4][5]

-

Biocompatibility: Silica is generally considered biocompatible and has been used in various biomedical applications.

-

Versatility: The properties of the hydrogel, such as stiffness and nanoparticle structure, can be modified by adjusting the formulation parameters.[5]

Given its structural similarity, it is plausible that this compound could also serve as a precursor for functionalized silica materials, potentially with modified surface properties due to the presence of the cresol groups. This could be a promising area for future research in advanced drug delivery systems.

Conclusion

This compound is a member of the thermally stable aryloxy-substituted orthosilicate family. While quantitative data on its thermal decomposition is scarce, its chemical nature suggests superior thermal stability compared to its alkyl analogues. The established synthesis routes, primarily through the phenolysis of silicon tetrachloride, are well-understood. For researchers and drug development professionals, the potential of this and similar compounds lies in their use as precursors for novel silica-based materials. The extensive research on TEOS-based drug delivery systems provides a solid foundation and a roadmap for exploring the applications of this compound in creating functionalized biomaterials with potentially enhanced thermal and chemical properties. Further investigation is required to fully characterize its thermal profile and unlock its potential in advanced applications.

References

- 1. This compound | 16714-40-2 | Benchchem [benchchem.com]

- 2. Tetraethyl orthosilicate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Tetraethyl Orthosilicate Suppliers in India - Actylis Lab [actylislab.com]

- 5. Tetraethyl Orthosilicate-Based Hydrogels for Drug Delivery—Effects of Their Nanoparticulate Structure on Release Properties - PMC [pmc.ncbi.nlm.nih.gov]

Hydrolytic Stability of Aryloxy-Substituted Orthosilicates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability of aryloxy-substituted orthosilicates. While specific kinetic data for a broad range of these compounds is limited in publicly available literature, this document outlines the fundamental principles governing their stability, drawing on established knowledge of silane chemistry. The guide covers the mechanisms of hydrolysis, key factors influencing reaction rates, and detailed experimental protocols for stability assessment. This information is intended to provide a strong predictive framework for researchers and professionals working with these compounds.

Introduction to the Hydrolytic Stability of Orthosilicates

Orthosilicates, esters of orthosilicic acid (Si(OH)₄), are compounds with four alkoxy or aryloxy groups attached to a central silicon atom. Their hydrolytic stability is a critical parameter in various applications, including in the design of prodrugs, controlled-release systems, and as intermediates in materials science. The cleavage of the silicon-oxygen (Si-O) bond by water can lead to the release of the corresponding alcohol or phenol and the formation of silanols, which can then undergo further condensation reactions. Understanding and controlling the rate of this hydrolysis is paramount for ensuring the efficacy, safety, and shelf-life of products containing these moieties.

Mechanisms of Hydrolysis

The hydrolysis of orthosilicates proceeds via nucleophilic attack on the silicon atom. The reaction is typically catalyzed by either acid or base, with the rate being significantly slower at neutral pH.[1]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of an oxygen atom in an aryloxy group. This protonation makes the silicon atom more electrophilic and susceptible to attack by a water molecule. The transition state is thought to involve a positively charged, five-coordinate silicon intermediate.[1] Electron-donating substituents on the aryl ring can stabilize this positively charged transition state, thereby increasing the rate of hydrolysis.

Base-Catalyzed Hydrolysis

In basic media, a hydroxide ion directly attacks the silicon atom, leading to a five-coordinate, negatively charged intermediate.[1] In this case, electron-withdrawing substituents on the aryl ring can stabilize the developing negative charge on the silicon-containing intermediate, thus accelerating the hydrolysis rate.

Below is a diagram illustrating the general acid- and base-catalyzed hydrolysis pathways.

Factors Influencing Hydrolytic Stability

Electronic Effects of Aryl Substituents

The electronic nature of substituents on the aryloxy groups has a predictable influence on the hydrolysis rate, a relationship that can be quantified by the Hammett equation.[2]

-

Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the phenoxy oxygen, which is expected to stabilize the positively charged transition state in acid-catalyzed hydrolysis, thus accelerating the reaction. Conversely, they would destabilize the negative transition state in base-catalyzed hydrolysis, slowing it down.

-

Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the electron density on the phenoxy oxygen. This destabilizes the positive transition state in acid-catalyzed hydrolysis (slowing the reaction) and stabilizes the negative transition state in base-catalyzed hydrolysis (speeding up the reaction).

A study on the hydrolysis of triethylphenoxysilanes with various substituents on the phenyl ring found Hammett ρ values of +0.533 for acidic hydrolysis and +1.743 for alkaline hydrolysis.[2] The positive ρ values indicate that the reaction is favored by electron-withdrawing groups, which is consistent with the proposed mechanisms.

Steric Effects

The steric bulk of the aryloxy groups can hinder the approach of the nucleophile (water or hydroxide ion) to the silicon center, thereby decreasing the rate of hydrolysis. Ortho-substituents on the aromatic rings would be expected to have a more pronounced steric effect than meta- or para-substituents.

pH of the Medium

The rate of hydrolysis is highly dependent on the pH of the aqueous medium. As a general trend, the rate is at a minimum around neutral pH (pH 6-7) and increases significantly under both acidic and basic conditions.[1]

Temperature

As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of hydrolysis. The relationship between temperature and the rate constant can be described by the Arrhenius equation, allowing for the determination of the activation energy of the hydrolysis reaction. For the hydrolysis of tetraethoxysilane (TEOS) in acidic medium, activation energies have been reported to be in the range of 11 to 16 kcal/mol.[3]

Solvent

The choice of co-solvent in the aqueous medium can influence the hydrolysis rate by affecting the solubility of the orthosilicate and the polarity of the reaction medium.

Quantitative Data on Hydrolytic Stability

Table 1: Hydrolysis Rate Constants (k) for Various Alkoxysilanes

| Silane | Catalyst/Conditions | Rate Constant (k) | Reference |

| Tetraethoxysilane (TEOS) | HCl (acidic) | 4.5 - 65 x 10⁻² M⁻¹ min⁻¹ | [3] |

| Tetraethoxysilane (TEOS) | NH₃ (basic) | 0.002 - 0.5 M⁻¹ h⁻¹ | [3] |

| Phenyltrimethoxysilane (PTMS) | K₂CO₃ in THF | 2.87 x 10⁻⁸ M⁻²·³ s⁻¹ | [3] |

| Methyltriethoxysilane (MTES) | Acidic | 0 - 0.23 M⁻¹ min⁻¹ (pH 2-4) | [3] |

Table 2: Activation Energies (Ea) for the Hydrolysis of Alkoxysilanes

| Silane | Catalyst/Conditions | Activation Energy (Ea) | Reference |

| Tetraethoxysilane (TEOS) | Acidic | 11 - 16 kcal/mol | [3] |

| Tetraethoxysilane (TEOS) | Basic | 6 kcal/mol | [3] |

| Methyltriethoxysilane (MTES) | Acidic (pH 3.13) | 57.61 kJ/mol | [3] |

Experimental Protocols for Studying Hydrolytic Stability

The hydrolysis of aryloxy-substituted orthosilicates can be monitored using various analytical techniques. Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly well-suited for this purpose.

General Experimental Workflow

The following diagram outlines a typical workflow for a hydrolytic stability study.

References

Tetra-o-cresol orthosilicate CAS number and nomenclature.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetra-o-cresol orthosilicate, a member of the tetra(aryloxy)silane family, is an organosilicon compound characterized by a central silicon atom bonded to four ortho-cresol groups through oxygen bridges. This structure imparts notable properties, particularly high thermal stability, which distinguishes it from its more common alkyl-substituted counterparts like tetraethyl orthosilicate (TEOS). While not as extensively studied as TEOS, its unique characteristics offer potential in specialized material science applications. This guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and potential areas of application relevant to researchers in advanced materials and drug development.

Nomenclature and Identification

Correctly identifying and naming chemical compounds is critical for research and regulatory purposes. The nomenclature and identifiers for this compound are summarized below.

| Identifier | Value |

| CAS Number | 16714-40-2 |

| IUPAC Name | tetrakis(2-methylphenoxy)silane |

| Molecular Formula | C₂₈H₂₈O₄Si |

| Molecular Weight | 456.6 g/mol |

| InChI Key | TWMWZRUDJDOLDG-UHFFFAOYSA-N |

Physicochemical Properties

Detailed quantitative physical property data for this compound is not widely available in public literature. However, qualitative descriptions and comparisons to related compounds provide valuable insights.

| Property | Description |

| Thermal Stability | Exhibits excellent thermal stability, significantly higher than tetraalkyl orthosilicates. This is attributed to the stability of the aromatic ring structure. |

| Physical State | Exists as a liquid over a wide temperature range. |

| Hydrolytic Stability | The bulky ortho-cresol groups provide steric hindrance around the central silicon atom, which can slow down the rate of hydrolysis compared to less hindered alkyl orthosilicates. |

For comparison, the properties of the related, well-characterized alkyl orthosilicates, Tetramethyl Orthosilicate (TMOS) and Tetraethyl Orthosilicate (TEOS), are provided below.

| Property | Tetramethyl Orthosilicate (TMOS) | Tetraethyl Orthosilicate (TEOS) |

| CAS Number | 681-84-5 | 78-10-4 |

| Molecular Weight | 152.22 g/mol | 208.33 g/mol |

| Boiling Point | 121-122 °C | 168 °C |

| Density | 1.023 g/mL at 25 °C | 0.933 g/mL at 20 °C |

| Vapor Pressure | 13 hPa at 20 °C | <1 mmHg at 20 °C |

Synthesis of this compound

The primary method for synthesizing this compound is the phenolysis of a silicon halide, most commonly silicon tetrachloride (SiCl₄), with ortho-cresol.

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution reaction. The oxygen atom of the hydroxyl group in o-cresol acts as a nucleophile, attacking the electrophilic silicon atom of silicon tetrachloride. This results in the displacement of a chloride ion and the formation of a Si-O-Ar bond. The reaction continues in a stepwise manner until all four chlorine atoms have been substituted by o-cresol groups. The overall reaction is as follows:

SiCl₄ + 4 CH₃C₆H₄OH → Si(OC₆H₄CH₃)₄ + 4 HCl

A crucial aspect of this synthesis is the management of the hydrogen chloride (HCl) gas produced as a byproduct.

Generalized Experimental Protocol

Materials:

-

Silicon tetrachloride (SiCl₄)

-

Ortho-cresol (o-cresol)

-

Anhydrous non-polar solvent (e.g., toluene or xylene)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for inert gas. The system is purged with the inert gas to ensure anhydrous conditions.

-

Reagent Preparation: A solution of o-cresol in the anhydrous solvent is prepared. A molar ratio of at least 4:1 of o-cresol to silicon tetrachloride is recommended to favor the formation of the fully substituted product.

-

Reaction: The solution of o-cresol is charged into the reaction flask. Silicon tetrachloride is added dropwise from the dropping funnel to the stirred solution at a controlled temperature. The reaction is exothermic, so cooling may be necessary.

-

HCl Removal: The reaction generates HCl gas, which can be vented through a scrubber containing a basic solution (e.g., sodium hydroxide).

-

Reaction Completion and Workup: After the addition of SiCl₄ is complete, the reaction mixture is typically heated to reflux for a period to ensure the reaction goes to completion. The reaction progress can be monitored using appropriate analytical techniques (e.g., GC-MS or NMR).

-

Purification: The resulting solution is cooled, and any precipitated salts (if a base was used to scavenge HCl) are removed by filtration. The solvent is then removed under reduced pressure. The crude product can be further purified by vacuum distillation.

Hydrolysis

Similar to other alkoxysilanes, this compound can undergo hydrolysis, although at a slower rate due to steric hindrance. The hydrolysis process involves the cleavage of the Si-O-Ar bonds by water, leading to the formation of silanols (Si-OH) and the release of o-cresol. These silanol intermediates are reactive and can undergo condensation reactions to form siloxane (Si-O-Si) bridges, ultimately leading to the formation of a silica-based network.

The general steps for acid-catalyzed hydrolysis are:

-

Protonation: An oxygen atom on an aryloxy ligand is protonated.

-

Nucleophilic Attack: A water molecule attacks the silicon center.

-

Leaving Group Departure: The protonated leaving group (o-cresol) is displaced, forming a silanol group.

Applications and Relevance to Drug Development

Direct applications of this compound in drug development are not documented in the current literature. However, the broader class of orthosilicates, particularly TEOS, has established uses that may be of interest to researchers in this field. These applications primarily leverage their ability to form silica networks through sol-gel processes.

-

Precursor for Silica-Based Materials: Aryloxy-substituted silanes are used as precursors for silicon dioxide films and as crosslinking agents in the production of silicone polymers. These materials can be engineered for high thermal stability.

-

Potential in Drug Delivery Systems: TEOS is used to prepare silica xerogels and hydrogels which can act as drug carriers. These silica-based materials can be formulated to control the release of incorporated drugs. While this compound is not directly used, its different hydrolysis kinetics and the properties of the resulting matrix could offer an alternative approach for specialized drug delivery systems where, for instance, a different release profile or material property is desired.

-

High-Performance Polymers and Coatings: The high thermal stability of aryloxy-substituted silanes makes them suitable for creating high-performance polymers and coatings. In the context of biomedical devices or implants, such stable and inert coatings could be of interest.

While this compound itself has not been explored in these areas, its properties suggest it could be a candidate for creating novel silica-based materials with enhanced thermal and chemical stability for advanced applications. Further research would be needed to evaluate its biocompatibility and suitability for pharmaceutical or biomedical applications.

Conclusion

This compound is a specialty organosilicon compound with the CAS number 16714-40-2 and the IUPAC name tetrakis(2-methylphenoxy)silane. Its key distinguishing feature is its high thermal stability, a direct result of the four o-cresol groups attached to the central silicon atom. While it is not as commonly used as its alkyl counterparts, it holds potential for applications in materials science where high performance and thermal resistance are required. For the drug development community, while direct applications are yet to be discovered, it represents a potential precursor for novel silica-based materials with unique properties that could be explored for advanced drug delivery systems or biomedical coatings. Further research into its synthesis, purification, and biocompatibility is warranted to unlock its full potential.

Discovery and history of tetra(aryloxy)silanes.

An In-depth Technical Guide to the Discovery and History of Tetra(aryloxy)silanes For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetra(aryloxy)silanes, a unique class of organosilicon compounds characterized by a central silicon atom bonded to four aryloxy groups (-OAr), represent a cornerstone in materials science and synthetic chemistry. Their history is intrinsically linked to the broader development of organosilicon chemistry, which began in the mid-19th century. This guide provides a comprehensive overview of the discovery, historical evolution, and key synthetic methodologies for these compounds. It includes detailed experimental protocols, tabulated physicochemical data for the archetypal compound tetraphenoxysilane, and graphical representations of historical milestones and synthetic workflows to facilitate a deeper understanding for researchers and professionals in the field.

Discovery and Historical Development

The journey of tetra(aryloxy)silanes is a chapter within the larger narrative of organosilicon chemistry. The field's genesis can be traced back to 1863, when Charles Friedel and James Crafts first synthesized tetraethylsilane, the first compound featuring a silicon-carbon bond.[1][2] In the same year, they also described "polysilicic acid ethers," early precursors to the siloxane chemistry known today.[3]

Significant progress in the synthesis of compounds with silicon-aryl linkages was made by English chemist Frederic S. Kipping between 1898 and 1944.[4] His extensive work utilizing Grignard reagents to form arylsilanes laid the foundational groundwork for the synthesis of more complex structures, including aryloxysilanes.[4]

While early work focused on silicon-carbon bonds, the synthesis of silicon-oxygen-aryl linkages followed. The most direct precursor to modern tetra(aryloxy)silanes is the reaction of silicon tetrachloride with alcohols or phenols. A specific method for synthesizing the parent compound, tetraphenoxysilane, involves the direct reaction of phenol with a silicon-copper contact mass at elevated temperatures (300-350 °C), which can produce the final product in high yields.[5] This evolution from simple alkylsilanes to complex aryloxy derivatives highlights a rich history of chemical innovation.

Synthesis Methodologies

The preparation of tetra(aryloxy)silanes can be achieved through several reliable synthetic routes. The choice of method often depends on the desired scale, purity requirements, and the nature of the aryl substituent.

Reaction of Silicon Tetrachloride with Phenols

The most common and versatile method for synthesizing tetra(aryloxy)silanes is the reaction of silicon tetrachloride (SiCl₄) with four equivalents of a corresponding phenol (ArOH) or its alkali metal salt (e.g., sodium phenoxide, ArONa). Silicon tetrachloride acts as a classic electrophile.[6] The reaction with phenol liberates hydrogen chloride (HCl) as a byproduct, which must be neutralized or removed to drive the reaction to completion.[7] Using the pre-formed sodium phenoxide salt is often preferred as it avoids the generation of corrosive HCl gas and typically results in higher yields.

The generalized reaction is as follows: SiCl₄ + 4 ArOH → Si(OAr)₄ + 4 HCl or SiCl₄ + 4 ArONa → Si(OAr)₄ + 4 NaCl

Direct Reaction with Elemental Silicon

An alternative industrial method involves the direct reaction of a phenol with elemental silicon in the presence of a copper catalyst at high temperatures (300–350 °C).[5] This process, analogous to the "Direct Process" for producing methylchlorosilanes, offers a route that avoids the use of silicon tetrachloride. The reaction is typically performed in a flow system or an autoclave under a hydrogen atmosphere to achieve high yields.[5]

Experimental Protocols

This section provides a representative protocol for the laboratory-scale synthesis of tetraphenoxysilane from silicon tetrachloride and phenol.

Objective: To synthesize tetraphenoxysilane via the reaction of silicon tetrachloride with phenol in the presence of a base.

Reactants and Stoichiometry:

-

Phenol (C₆H₅OH): 4.0 equivalents

-

Silicon Tetrachloride (SiCl₄): 1.0 equivalent

-

Pyridine (C₅H₅N) or Triethylamine (Et₃N): 4.0 equivalents (as HCl scavenger)

-

Anhydrous Toluene: Solvent

Procedure:

-

Setup: A 1 L three-necked, round-bottom flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a condenser fitted with a drying tube (CaCl₂ or CaSO₄). The entire apparatus must be flame-dried or oven-dried and assembled under a dry nitrogen or argon atmosphere to exclude moisture.

-

Charging the Reactor: The flask is charged with phenol (4.0 eq.) and anhydrous toluene (approx. 500 mL). The mixture is stirred until the phenol is fully dissolved. Pyridine (4.0 eq.) is then added to the solution.

-

Addition of SiCl₄: Silicon tetrachloride (1.0 eq.) is dissolved in anhydrous toluene (100 mL) and transferred to the dropping funnel. The SiCl₄ solution is added dropwise to the stirred phenol-pyridine solution over a period of 1-2 hours. The reaction is exothermic, and a white precipitate of pyridinium hydrochloride will form. The temperature should be maintained at 20-30 °C using an ice bath if necessary.

-

Reaction Completion: After the addition is complete, the reaction mixture is heated to a gentle reflux (approx. 110 °C) for 3-4 hours to ensure the reaction goes to completion.

-

Workup: The mixture is cooled to room temperature. The precipitated pyridinium hydrochloride is removed by filtration under an inert atmosphere. The filter cake is washed with a small amount of fresh anhydrous toluene.

-

Purification: The solvent from the combined filtrate is removed under reduced pressure using a rotary evaporator. The resulting crude product (a solid or viscous oil) is then purified. Purification is typically achieved by vacuum distillation or by recrystallization from a suitable solvent like hexane or ethanol.

Safety Precautions: Silicon tetrachloride is highly corrosive and reacts violently with water to produce HCl gas.[6] Phenol is toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Physicochemical Properties

The properties of tetra(aryloxy)silanes are dictated by the nature of the aryl groups. Tetraphenoxysilane is the most well-characterized member of this class. The introduction of substituents on the phenyl rings can significantly alter properties such as melting point, solubility, and thermal stability.

| Property | Value | Reference(s) |

| Compound Name | Tetraphenoxysilane | [5][8] |

| CAS Number | 1174-72-7 | [8] |

| Molecular Formula | C₂₄H₂₀O₄Si | [8] |

| Molecular Weight | 400.50 g/mol | [8] |

| Appearance | Colorless liquid or white solid | |

| Melting Point | 47-50 °C | |

| Boiling Point | 210-235 °C @ 0.5-1 Torr | |

| Density | 1.1412 g/cm³ @ 60 °C |

Applications and Future Outlook

Tetra(aryloxy)silanes serve as important precursors in materials science. Their controlled hydrolysis and condensation via sol-gel processes can yield high-purity silica (SiO₂) or hybrid organic-inorganic materials with tailored properties. They are used as crosslinking agents in silicone polymers and as additives to enhance the thermal stability of various resins. The potential for functionalization of the aryl groups opens avenues for creating bespoke materials for applications in catalysis, optics, and electronics. For drug development professionals, these molecules can be considered as versatile scaffolds or linkers for creating complex, three-dimensional structures.

Conclusion

From their conceptual origins in the 19th-century explorations of organosilicon chemistry to their well-defined synthesis and application today, tetra(aryloxy)silanes have become a valuable class of compounds. The foundational work of pioneers like Friedel, Crafts, and Kipping paved the way for the development of robust synthetic methodologies, primarily centered around the reaction of silicon tetrachloride with phenols. With well-characterized properties and versatile reactivity, tetra(aryloxy)silanes continue to be relevant in academic research and industrial applications, promising further innovation in materials science and advanced chemical synthesis.

References

- 1. The Evolution of Organosilicon Chemistry [sbfchem.com]

- 2. Organosilicon development history [sbfchem.com]

- 3. Organosilicon chemistry - Wikipedia [en.wikipedia.org]

- 4. A brief history of the development of the silicone industry_Shanghai Rich Chemical New Material Co., Ltd [richsilicone.com]

- 5. 165. The reactions of silicon with dihydric phenols: the direct synthesis of silicon-containing heterocycles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. Silicon tetrachloride - Wikipedia [en.wikipedia.org]

- 7. Tetraethyl orthosilicate - Wikipedia [en.wikipedia.org]

- 8. Tetraphenoxysilane | C24H20O4Si | CID 70896 - PubChem [pubchem.ncbi.nlm.nih.gov]

Health and Safety Considerations for Handling Tetra-o-cresol Orthosilicate: A Technical Guide

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the health and safety considerations for handling tetra-o-cresol orthosilicate. Due to the limited availability of specific toxicological and safety data for this compound, this document leverages data from the closely related and well-documented compound, tetraethyl orthosilicate (TEOS), to provide a baseline for safe handling procedures.

Introduction to this compound

This compound is a member of the tetra(aryloxy)silane family, characterized by four ortho-cresol groups attached to a central silicon atom through oxygen bridges.[1] These compounds are noted for their high thermal stability and their existence as liquids over a wide temperature range.[1] The primary distinction between this compound and tetraalkyl orthosilicates, such as TEOS, is the organic substituent attached to the silicon-oxygen bond, which can lead to significant differences in their chemical and physical properties.[1]

Chemical Structure:

-

Core: A central silicon atom (Si).

-

Linkages: Four oxygen atoms bonded to the silicon atom.

-

Organic Groups: Each oxygen atom is bonded to an ortho-cresol group.

Hazard Identification and Classification

While a specific hazard classification for this compound is not available, the synthesis process, which can involve corrosive reagents like silicon tetrachloride and produce hydrogen chloride (HCl) gas, indicates potential handling hazards.[1]

For comparative purposes, the hazard classification for the related compound, tetraethyl orthosilicate (TEOS), is provided below. It is crucial to handle this compound with at least the same level of precaution.

Table 1: Hazard Classification for Tetraethyl Orthosilicate (TEOS)

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226 - Flammable liquid and vapor |

| Acute toxicity, inhalation | 4 | H332 - Harmful if inhaled |

| Serious eye damage/eye irritation | 2 | H319 - Causes serious eye irritation |

| Specific target organ toxicity - single exposure (respiratory tract irritation) | 3 | H335 - May cause respiratory irritation |

Source: Sigma-Aldrich, TCI Chemicals Safety Data Sheets

Toxicological Data (Based on TEOS)

No specific toxicological data for this compound was found. The following data for TEOS should be considered as an indicator of potential toxicity.

Table 2: Toxicological Data for Tetraethyl Orthosilicate (TEOS)

| Endpoint | Species | Route | Value |

| LD50 | Rat | Oral | > 2,500 mg/kg |

| LD50 | Rabbit | Dermal | 5,878 mg/kg |

Source: CDH Fine Chemical Safety Data Sheet

Potential Health Effects (Based on TEOS):

-

Inhalation: Harmful if inhaled, may cause respiratory irritation.

-

Eye Contact: Causes serious eye irritation.

-

Skin Contact: May cause skin irritation.

-

Ingestion: May be harmful if swallowed.

Fire and Explosion Hazard Data (Based on TEOS)

The flammability of this compound is not documented. However, given that TEOS is a flammable liquid, similar precautions should be taken.

Table 3: Fire and Explosion Hazard Data for Tetraethyl Orthosilicate (TEOS)

| Property | Value |

| Flash Point | 54°C |

| Autoignition Temperature | Not available |

| Flammability Limits in Air (% by volume) | Lower: 1.3%, Upper: 23% |

Source: TCI Chemicals Safety Data Sheet

Extinguishing Media:

-

Suitable: Dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Unsuitable: No information available.

Firefighting Procedures:

-

Wear self-contained breathing apparatus (SCBA) and full protective gear.

-

Use water spray to cool containers.

Experimental Protocols

Detailed experimental protocols for toxicological studies of this compound are not available. The data presented for TEOS is derived from standardized OECD test guidelines, as cited in the safety data sheets. For instance, the skin irritation potential is often assessed using the OECD Test Guideline 404. Researchers planning to work with this compound should design their experiments based on established protocols for similar chemical entities and conduct a thorough risk assessment.

Visualizations

Hazard Summary Diagram

Caption: Potential Health and Fire Hazards.

Safe Handling Workflow

Caption: Recommended Safe Handling Workflow.

Personal Protective Equipment (PPE)

Given the potential for respiratory, eye, and skin irritation, the following personal protective equipment is recommended when handling this compound:

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.

-

Respiratory Protection: If working outside of a fume hood or if vapors are expected to be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[2] Avoid contact with skin, eyes, and clothing.[2] Keep away from heat, sparks, and open flames.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

Spills and First Aid

-

Spills: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

-

First Aid:

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin Contact: Flush skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

-

Conclusion

While specific quantitative health and safety data for this compound remains elusive, a conservative approach to handling based on the known hazards of related aryloxy and alkoxy silanes is essential for ensuring laboratory safety. Researchers and professionals must conduct a thorough risk assessment before use, implement appropriate engineering controls, and utilize proper personal protective equipment. The information provided in this guide, particularly the data on TEOS, should serve as a valuable starting point for establishing safe handling protocols.

References

Methodological & Application

Application Notes and Protocols: Tetra-o-cresol Orthosilicate for High-Temperature Lubrication

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetra-o-cresol orthosilicate, also known as tetra(o-tolyloxy)silane, is a member of the tetra(aryloxy)silane family of organosilicate esters.[1] These compounds are characterized by a central silicon atom bonded to four aryl groups through oxygen atoms. This structure imparts exceptional thermal stability, making them promising candidates for high-temperature lubricant applications where conventional mineral oils and synthetic lubricants fail. This document provides an overview of the potential applications of this compound as a high-temperature lubricant, including its physical and chemical properties, and detailed protocols for its synthesis and performance evaluation.

Physicochemical Properties

Table 1: Representative Physicochemical Properties of this compound

| Property | Representative Value | Test Method |

| Molecular Formula | C₂₈H₂₈O₄Si | - |

| Molecular Weight | 468.61 g/mol | - |

| Appearance | Clear, viscous liquid | Visual Inspection |

| Density @ 25°C | ~1.15 g/mL | ASTM D1298 |

| Viscosity @ 40°C (cSt) | Data not available | ASTM D445 |

| Viscosity @ 100°C (cSt) | Data not available | ASTM D445 |

| Viscosity Index | Data not available | ASTM D2270 |

| Flash Point | > 250°C | ASTM D92 |

| Pour Point | < -20°C | ASTM D97 |

Note: The viscosity data is crucial for lubricant applications and needs to be determined experimentally.

Thermal Stability

Tetra(aryloxy)silanes are known for their excellent thermal stability.[1] Thermogravimetric analysis (TGA) is the standard method to evaluate this property. The onset of decomposition for similar aryloxy-substituted silanes is typically high, indicating their suitability for high-temperature environments.

Table 2: Representative Thermal Stability Data for this compound (TGA)

| Parameter | Representative Value | Conditions |

| Onset Decomposition Temp. (Tonset) | > 400°C | 10°C/min heating rate, Nitrogen atmosphere |

| Temperature at 5% Weight Loss (Td5) | Data not available | 10°C/min heating rate, Nitrogen atmosphere |

| Temperature at 10% Weight Loss (Td10) | Data not available | 10°C/min heating rate, Nitrogen atmosphere |

| Residue @ 800°C | Data not available | 10°C/min heating rate, Nitrogen atmosphere |

Note: TGA data needs to be experimentally determined to confirm the thermal limits of this compound.

Tribological Properties

The lubricating properties of this compound can be evaluated using standard tribological tests, such as the Four-Ball Wear Test.[2][3][4][5][6] This test determines the anti-wear and extreme pressure characteristics of a lubricant. The results, such as wear scar diameter and coefficient of friction, provide insights into the lubricant's performance under high load and temperature conditions.

Table 3: Representative Tribological Data for this compound (Four-Ball Wear Test)

| Parameter | Representative Value | Test Conditions (ASTM D4172) |

| Wear Scar Diameter (mm) | Data not available | 1200 rpm, 40 kg, 75°C, 1 hr |

| Coefficient of Friction | Data not available | 1200 rpm, 40 kg, 75°C, 1 hr |

| Weld Point (kg) | Data not available | ASTM D2783 |

| Load Wear Index | Data not available | ASTM D2783 |

Note: Tribological testing is essential to validate the lubricating performance of this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the reaction of silicon tetrachloride with ortho-cresol.

Materials:

-

Silicon tetrachloride (SiCl₄)

-

ortho-Cresol (o-cresol)

-

Toluene (anhydrous)

-

Pyridine (anhydrous)

-

Nitrogen gas (inert atmosphere)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a nitrogen inlet.

-

In a well-ventilated fume hood, charge the flask with a solution of o-cresol (4.0 equivalents) and anhydrous pyridine (4.0 equivalents) in anhydrous toluene.

-

Purge the system with nitrogen gas to establish an inert atmosphere.

-

Cool the flask in an ice bath.

-

Slowly add silicon tetrachloride (1.0 equivalent) dissolved in anhydrous toluene to the stirred solution via the dropping funnel. The addition should be done dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated pyridine hydrochloride salt.

-

Wash the filtrate with a dilute HCl solution to remove any remaining pyridine, followed by washing with water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the toluene solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Instrument:

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA pan (typically platinum or alumina).

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

Record the sample weight as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset decomposition temperature (Tonset) and the temperatures at different percentages of weight loss (e.g., Td5, Td10).

Tribological Performance Evaluation (Four-Ball Wear Test)

Instrument:

-

Four-Ball Wear Tester

Materials:

-

This compound (lubricant sample)

-

Standard steel balls (e.g., AISI 52100 steel)

-

Hexane (for cleaning)

Procedure (based on ASTM D4172):

-

Thoroughly clean the four steel balls with hexane and allow them to dry completely.

-

Clamp three of the balls securely in the test cup.

-

Pour the this compound sample into the test cup, ensuring the three stationary balls are fully immersed.

-

Place the fourth ball in the chuck of the motor-driven spindle.

-

Assemble the test cup and spindle on the four-ball tester.

-

Apply the desired load (e.g., 40 kg) and set the rotational speed (e.g., 1200 rpm).

-

Set the test temperature (e.g., 75°C, or a higher temperature relevant to the application) and allow the system to equilibrate.

-

Start the test and run for the specified duration (e.g., 60 minutes).

-

At the end of the test, stop the motor, remove the load, and disassemble the test apparatus.

-

Carefully clean the three stationary balls and measure the diameter of the wear scars on each ball in two perpendicular directions using a calibrated microscope.

-

Calculate the average wear scar diameter. A smaller wear scar indicates better anti-wear properties.

-

The coefficient of friction can also be recorded throughout the test if the instrument is equipped with a friction-measuring device.

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Evaluation workflow for high-temperature lubricant properties.

Conclusion

This compound holds significant promise as a base oil for high-temperature lubricant formulations due to its inherent thermal stability. The provided protocols offer a framework for its synthesis and comprehensive evaluation. Further research is required to obtain specific quantitative data on its physicochemical and tribological properties to fully assess its potential and optimize its performance in demanding high-temperature applications.

References

- 1. CA2335762C - A lubricating method for silicate drilling fluids - Google Patents [patents.google.com]

- 2. Tribological Testing by 4 Ball Methods | Nye Lubricants [nyelubricants.com]

- 3. fluoramics.com [fluoramics.com]

- 4. xray.greyb.com [xray.greyb.com]

- 5. Tribological Performance Evaluation of Greases on a Four-Ball Tester with Graphene Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. engineering.purdue.edu [engineering.purdue.edu]

Application Notes and Protocols: Tetra-o-Cresol Orthosilicate as a Hydraulic Fluid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of tetra-o-cresol orthosilicate as a high-performance hydraulic fluid. Due to its aryloxy-substituted silicate structure, this compound is anticipated to exhibit exceptional thermal and hydrolytic stability, making it a candidate for applications in demanding environments.[1]

This document outlines the key physical and chemical properties of this compound, presents standardized experimental protocols for its evaluation as a hydraulic fluid, and provides a framework for data analysis and interpretation.

Physicochemical Properties and Performance Characteristics

This compound is a member of the tetra(aryloxy)silane family, characterized by four ortho-cresol groups attached to a central silicon atom via oxygen bridges.[1] This structure is expected to confer high thermal stability, a wide liquid range, and improved hydrolytic stability compared to alkyl-based silicates.[1]

The following tables summarize the key performance indicators for a hydraulic fluid and provide a template for presenting experimental data obtained for this compound. For comparative purposes, typical values for a standard mineral oil-based hydraulic fluid (ISO VG 46) are included.

Table 1: Physical Properties

| Property | This compound (Expected/Experimental) | Typical ISO VG 46 Mineral Oil | ASTM Test Method |

| Appearance | Clear, amber liquid | Clear, light-colored liquid | Visual |

| Density @ 15°C ( kg/m ³) | Data to be determined | ~870 | ASTM D1298 |

| Kinematic Viscosity @ 40°C (cSt) | Data to be determined | 46 | ASTM D445[2][3][4][5][6] |

| Kinematic Viscosity @ 100°C (cSt) | Data to be determined | 6.8 | ASTM D445[2][3][4][5][6] |

| Viscosity Index | Data to be determined | >95 | ASTM D2270[7][8][9][10][11] |

| Pour Point (°C) | Data to be determined | <-20 | ASTM D97[12][13][14][15][16] |

| Flash Point, Cleveland Open Cup (°C) | Data to be determined | >210 | ASTM D92[17][18][19][20][21] |

| Autoignition Temperature (°C) | Data to be determined | >300 | ASTM E659 |

Table 2: Chemical and Performance Properties

| Property | This compound (Expected/Experimental) | Typical ISO VG 46 Mineral Oil | ASTM Test Method |

| Acid Number (mg KOH/g) | Data to be determined | <0.5 | ASTM D664[22][23][24][25] |

| Water Content (ppm) | Data to be determined | <100 | ASTM D6304[26][27][28][29][30] |

| Foaming Tendency/Stability (ml) | Data to be determined | Seq I: 20/0, Seq II: 50/0, Seq III: 20/0 | ASTM D892[1][31][32][33][34] |

| Hydrolytic Stability | Data to be determined | Stable | ASTM D2619[35][36][37][38][39] |

| Water Separability (Demulsibility) | Data to be determined | 40-40-0 (30 min) | ASTM D1401[40][41][42][43][44] |

| Bulk Modulus (GPa) | Data to be determined | ~1.8 | (Requires specialized equipment) |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established ASTM standards and should be adapted as necessary for the specific properties of this compound.

Viscosity Measurement

Objective: To determine the kinematic viscosity of this compound at 40°C and 100°C and calculate the Viscosity Index.

Method: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.[2][3][4][5][6]

Procedure:

-

Select a calibrated glass capillary viscometer appropriate for the expected viscosity range.

-

Charge the viscometer with the this compound sample.

-

Place the viscometer in a constant temperature bath maintained at 40°C ± 0.02°C.

-

Allow the sample to reach thermal equilibrium (at least 30 minutes).

-

Measure the time it takes for the fluid to flow between two marked points on the viscometer.

-

Repeat the measurement to ensure reproducibility.

-

Calculate the kinematic viscosity by multiplying the flow time by the viscometer calibration constant.

-

Repeat steps 3-7 with the bath temperature maintained at 100°C ± 0.02°C.

-

Calculate the Viscosity Index using the kinematic viscosity values at 40°C and 100°C according to ASTM D2270.[7][8][9][10][11]

Thermal Stability Evaluation

Objective: To determine the flash point and fire point of this compound.

Method: ASTM D92 - Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester.[17][18][19][20][21]

Procedure:

-

Fill the Cleveland open cup with the this compound sample to the filling mark.

-

Heat the sample at a specified, constant rate.

-

At regular temperature intervals, pass a small test flame across the surface of the liquid.

-

The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily.

-

Continue heating the sample after the flash point is determined.

-

The fire point is the temperature at which the vapors ignite and sustain burning for at least 5 seconds.

Hydrolytic Stability Assessment

Objective: To evaluate the resistance of this compound to hydrolysis in the presence of water.

Method: ASTM D2619 - Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method).[35][36][37][38][39]

Procedure:

-

Place 75 g of this compound, 25 g of distilled water, and a polished copper strip into a pressure-type beverage bottle.

-

Seal the bottle and place it in an oven at 93°C for 48 hours, rotating it end-over-end.

-

After cooling, separate the fluid and water layers.

-

Measure the weight change of the copper strip.

-

Determine the acid number of the fluid layer according to ASTM D664.[22][23][24][25]

-

Determine the acidity of the water layer.

-

Observe and record the appearance of the copper strip.

Material Compatibility Testing

Objective: To assess the compatibility of this compound with common elastomers and metals used in hydraulic systems.

Method: Based on principles from ASTM D471 (Effect of Liquids on Rubber) and general immersion testing for metals.

Procedure for Elastomers:

-

Prepare standard test specimens of selected elastomers (e.g., Nitrile, Viton, EPDM).

-

Measure the initial mass, volume, and hardness of the specimens.

-

Immerse the specimens in this compound in a sealed container.

-

Heat the container to a specified temperature (e.g., 100°C) for a set duration (e.g., 168 hours).

-

After exposure, remove the specimens, clean them, and re-measure their mass, volume, and hardness.

-

Calculate the percentage change in each property to determine compatibility.

Procedure for Metals:

-

Prepare test coupons of various metals (e.g., steel, copper, aluminum).

-

Clean and weigh the coupons.

-

Immerse the coupons in this compound at an elevated temperature for a specified duration.

-

After exposure, remove, clean, and re-weigh the coupons.

-

Observe for any signs of corrosion or discoloration.

Visualizations

Logical Workflow for Hydraulic Fluid Evaluation

Caption: Logical workflow for the comprehensive evaluation of a candidate hydraulic fluid.

Hydrolysis of this compound

Caption: Postulated hydrolysis pathway of this compound in the presence of water.

References

- 1. ASTM D892 Standard Foam Test Procedure | Ayalytical [ayalytical.com]

- 2. store.astm.org [store.astm.org]

- 3. img.antpedia.com [img.antpedia.com]

- 4. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 5. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 6. nazhco.com [nazhco.com]

- 7. precisionlubrication.com [precisionlubrication.com]

- 8. ASTM D2270 / Viscosity index (VI) from 40°C and 100°C | Anton Paar Wiki [wiki.anton-paar.com]

- 9. ASTM D2270 - eralytics [eralytics.com]

- 10. lubeguide.org [lubeguide.org]

- 11. "ASTM D2270:2024 Viscosity Index Calculation Standard" [bsbedge.com]

- 12. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]

- 13. nazhco.com [nazhco.com]

- 14. img.waimaoniu.net [img.waimaoniu.net]

- 15. petrolube.com [petrolube.com]

- 16. store.astm.org [store.astm.org]

- 17. store.astm.org [store.astm.org]

- 18. nazhco.com [nazhco.com]

- 19. petrolube.com [petrolube.com]

- 20. Flash and Fire Point Tester, Cleveland [humboldtmfg.com]

- 21. Supply ASTM D92 Manual Cleveland Open Cup Flash Point Tester Wholesale Factory - KAYCAN INSTRUMENT (Dalian) Co.,Ltd [kaycanlab.com]

- 22. store.astm.org [store.astm.org]

- 23. kelid1.ir [kelid1.ir]

- 24. xylemanalytics.com [xylemanalytics.com]

- 25. azom.com [azom.com]

- 26. ppapco.ir [ppapco.ir]

- 27. Karl Fischer Water Testing - ASTM D6304, Procedure A, B and C - Savant Labs [savantlab.com]

- 28. petrolube.com [petrolube.com]

- 29. store.astm.org [store.astm.org]

- 30. ASTM D6304: Easier determination of moisture in petroleum products | Metrohm [metrohm.com]

- 31. img.antpedia.com [img.antpedia.com]

- 32. tamson-instruments.com [tamson-instruments.com]

- 33. store.astm.org [store.astm.org]

- 34. img.waimaoniu.net [img.waimaoniu.net]

- 35. ASTM D2619 (Hydrolytic Stability) – SPL [spllabs.com]

- 36. store.astm.org [store.astm.org]

- 37. img.antpedia.com [img.antpedia.com]

- 38. store.astm.org [store.astm.org]

- 39. petrolube.com [petrolube.com]

- 40. store.astm.org [store.astm.org]

- 41. ppapco.ir [ppapco.ir]

- 42. shxf17.com [shxf17.com]

- 43. ASTM D1401 Standard for Demulsibility Tests | Ayalytical [ayalytical.com]

- 44. scribd.com [scribd.com]

Tetra-o-cresol Orthosilicate as a Precursor for High-Performance Polymers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetra-o-cresol orthosilicate is an organosilicate that holds promise as a precursor for the synthesis of high-performance poly(o-cresyl siloxane) polymers. These polymers, belonging to the broader class of poly(aryloxy)siloxanes, are distinguished by their aromatic side chains, which are anticipated to confer enhanced thermal stability, mechanical robustness, and unique dielectric properties compared to their aliphatic counterparts, such as the widely studied polydimethylsiloxane (PDMS). The incorporation of the o-cresol moiety introduces steric hindrance and rigidity, which can significantly influence the final properties of the polymer.

This document provides an overview of the synthesis, potential properties, and applications of polymers derived from this compound, with a particular focus on their relevance in high-performance applications and potential, though less explored, uses in the biomedical and drug development fields. It is important to note that while the fundamental chemistry of polysiloxanes is well-established, specific quantitative data and detailed experimental protocols for polymers derived exclusively from this compound are not extensively reported in publicly available literature. Therefore, some of the presented data and protocols are based on closely related poly(aryloxy)siloxane systems and should be considered as a starting point for further research and development.

Synthesis of this compound